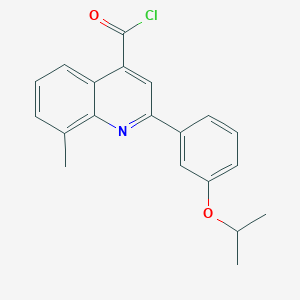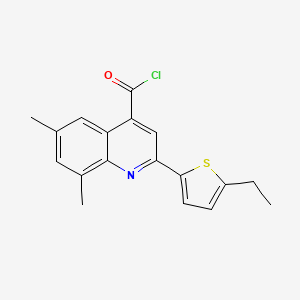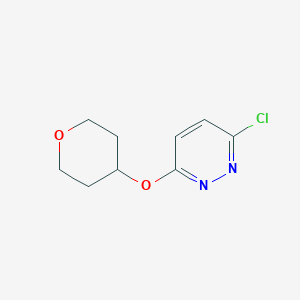
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is a heterocyclic compound. It has a molecular formula of C₉H₁₁ClN₂O₂ .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is represented by the formula C₉H₁₁ClN₂O₂ . The molecular weight is 214.65 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties : Research from 1954 by Druey et al. described a range of pyridazines, including those substituted in the 3- and 6-position, for pharmacological investigations. They found that certain 3,6-dialkoxy-pyridazines possess significant anticonvulsive properties, and the 3,6-dihydrazino-pyridazine showed similarities to blood pressure lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Synthesis and Structural Analysis : Sallam et al., in 2021, synthesized and analyzed a compound closely related to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, employing techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction (XRD) for structural confirmation (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological Properties : Another study by Sallam et al. in the same year explored pyridazine derivatives for their biological properties, such as anti-tumor and anti-inflammatory activities. The research involved synthesis, characterization, and DFT calculations to understand the molecular properties of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Surface Protection Activities : Olasunkanmi et al., in 2018, investigated some 6-substituted 3-chloropyridazine derivatives, including a compound structurally similar to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. This research provides insights into the applications of pyridazine derivatives in material science (Olasunkanmi, Mashuga, & Ebenso, 2018).
Enzyme Inhibition Studies : Chaudhry et al., in 2017, conducted a study on the inhibition of yeast α-glucosidase by novel pyrazolylpyridazine amines. This research highlights the potential biomedical applications of pyridazine derivatives in enzyme inhibition and provides insights into their structure-activity relationships (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-(oxan-4-yloxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUNLLTIWGKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



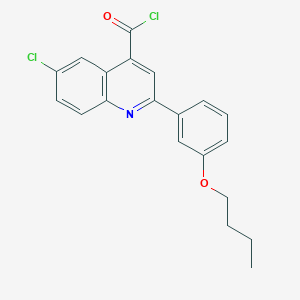
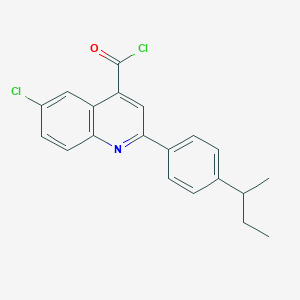
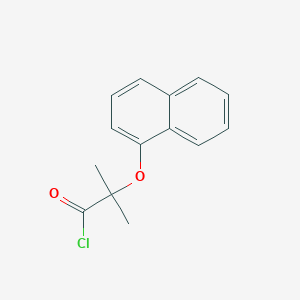
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
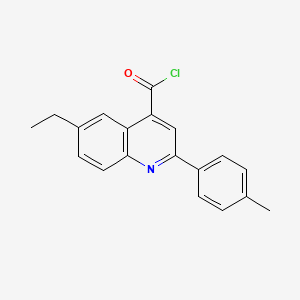
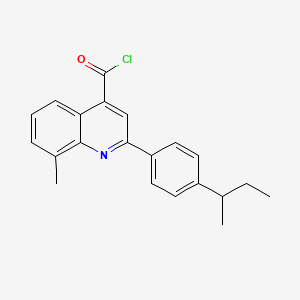
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
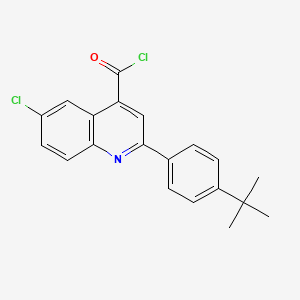
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
